molecular formula C12H20O3 B12612780 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one CAS No. 649767-57-7

2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one

Cat. No.: B12612780
CAS No.: 649767-57-7
M. Wt: 212.28 g/mol
InChI Key: KIRRSFVHDMEROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one is an organic compound characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.

    Isopropylation: The addition of isopropyl groups is carried out using isopropyl halides in the presence of a base, such as potassium carbonate.

    Cyclization: The final step involves cyclization to form the cyclohexene ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

    Purification: Techniques like distillation and recrystallization to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions involve the replacement of hydroxyl or isopropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one is unique due to its combination of hydroxyl and isopropyl groups on a cyclohexene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

649767-57-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2,6-dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H20O3/c1-7(2)9-5-6-12(15,8(3)4)11(14)10(9)13/h7-8,13,15H,5-6H2,1-4H3

InChI Key

KIRRSFVHDMEROE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C(CC1)(C(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.